Product packaging for D-erythro-Sphingosine-C19(Cat. No.:CAS No. 31148-92-2)

D-erythro-Sphingosine-C19

Cat. No.: B150579
CAS No.: 31148-92-2
M. Wt: 313.5 g/mol
InChI Key: RYLBRSKITMRIJM-OVMWUVNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-erythro-Sphingosine-C19 (CAS 31148-92-2) is a synthetic, C19-long chain sphingoid base provided for research applications. This compound is a key structural analog in the study of sphingolipid metabolism and function. Sphingosine bases like D-erythro-Sphingosine are known to be potent inhibitors of protein kinase C (PKC), a crucial enzyme in cell signal transduction, and have been used as pharmacological tools to probe PKC activity in cellular systems such as human platelets . The C19 variant offers researchers a specific chain-length analog for investigating structure-activity relationships, metabolic pathways, and the role of sphingolipids in cellular processes including growth, differentiation, and apoptosis. As a central intermediate in the sphingolipid metabolic pathway, it can be utilized to study the effects of its metabolites, such as ceramide and sphingosine-1-phosphate, which act as opposing signals in the "sphingolipid rheostat" that regulates cell fate . This product is intended for use in laboratory research only. It is not approved for diagnostic or therapeutic use in humans. Please refer to the specific Certificate of Analysis for detailed quality control information, including purity and storage recommendations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H39NO2 B150579 D-erythro-Sphingosine-C19 CAS No. 31148-92-2

Properties

IUPAC Name

(E,2S,3R)-2-aminononadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)18(20)17-21/h15-16,18-19,21-22H,2-14,17,20H2,1H3/b16-15+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLBRSKITMRIJM-OVMWUVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Sphingolipids As Essential Bioactive Molecules

Once relegated to a structural role within the cellular membrane, sphingolipids are now recognized as pivotal players in cell signaling. nih.govresearchgate.net This diverse family of lipids includes key bioactive members such as ceramide, sphingosine (B13886), and sphingosine-1-phosphate (S1P), each with distinct and sometimes opposing cellular functions. nih.gov For instance, ceramide and sphingosine are often associated with growth arrest and apoptosis (programmed cell death), while S1P is linked to cell proliferation and survival. nih.gov The intricate balance and metabolism of these molecules are, therefore, crucial for maintaining cellular homeostasis.

The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA, a process that forms the sphingoid base backbone. nih.gov This backbone can then be modified in numerous ways, leading to a vast array of complex sphingolipids. These modifications include the addition of a fatty acid to form ceramide, the attachment of a phosphocholine (B91661) headgroup to create sphingomyelin (B164518), or the addition of various sugar moieties to form glycosphingolipids. frontiersin.org This structural diversity allows sphingolipids to participate in a wide range of biological functions, from modulating the properties of cellular membranes to acting as second messengers in complex signaling cascades. nih.govresearchgate.net

D Erythro Sphingosine As a Fundamental Sphingoid Base Precursor

D-erythro-sphingosine is a key building block in the biosynthesis of most mammalian sphingolipids. researchgate.net It is an 18-carbon amino alcohol that serves as the foundational structure upon which more complex sphingolipids are built. nih.govsigmaaldrich.com The synthesis of D-erythro-sphingosine itself is a multi-step process that occurs in the endoplasmic reticulum. nih.gov

The journey begins with the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine. researchgate.net This intermediate is then reduced to dihydrosphingosine (also known as sphinganine). nih.gov Dihydrosphingosine is subsequently acylated to form dihydroceramide (B1258172). nih.gov Finally, a desaturase introduces a double bond into the dihydroceramide molecule, yielding ceramide, which contains the D-erythro-sphingosine backbone. researchgate.net From ceramide, the cell can then synthesize a plethora of other sphingolipids, including sphingomyelin (B164518) and the various glycosphingolipids. researchgate.net D-erythro-sphingosine can also be phosphorylated to form sphingosine-1-phosphate, a potent signaling molecule. nih.gov

Academic Significance of Sphingoid Base Chain Length Diversity, with Emphasis on Odd Chain Variants Such As C19

Initial Condensation Reactions in Sphingoid Base Anabolism

The journey of sphingolipid biosynthesis begins in the endoplasmic reticulum with a critical condensation reaction. frontiersin.org This initial step sets the stage for the creation of a diverse array of sphingoid bases, including the less common odd-chain variants.

Serine Palmitoyltransferase Activity and Substrate Specificity

At the heart of this process is the enzyme Serine Palmitoyltransferase (SPT), which catalyzes the first and rate-limiting step in the de novo synthesis of sphingolipids. nih.govnumberanalytics.comresearchgate.net SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates the condensation of the amino acid L-serine with a long-chain acyl-Coenzyme A (acyl-CoA). researchgate.neted.ac.uk

While palmitoyl-CoA (a C16 fatty acid) is the most common substrate, leading to the formation of the C18 sphingoid backbone, SPT exhibits a degree of promiscuity in its substrate specificity. researchgate.netpnas.org The mammalian SPT is a complex composed of three core subunits: SPTLC1, and either SPTLC2 or SPTLC3. pnas.org The specific combination of these subunits influences the enzyme's preference for different acyl-CoA chain lengths. pnas.orgmdpi.com For instance, the presence of the SPTLC3 subunit has been shown to confer a preference for shorter-chain acyl-CoAs, leading to the production of sphingoid bases with shorter carbon chains. pnas.org

This flexibility allows for the utilization of odd-chain fatty acyl-CoAs, such as pentadecanoyl-CoA (C15:0), which serves as the precursor for the C17 sphingoid base, and heptadecanoyl-CoA (C17:0) for the C19 backbone. pnas.org The availability of these odd-chain fatty acids can stem from the catabolism of amino acids like isoleucine, which produces propionyl-CoA, a primer for odd-chain fatty acid synthesis. pnas.org

Enzymatic Generation of 3-ketosphinganine

The condensation reaction catalyzed by SPT results in the formation of 3-ketosphinganine (also known as 3-ketodihydrosphingosine). nih.govnumberanalytics.com This reaction involves a decarboxylative Claisen-like condensation mechanism. ed.ac.uk The amino group of L-serine binds to the PLP cofactor, and following decarboxylation, the resulting carbanion attacks the thioester of the acyl-CoA, leading to the formation of 3-ketosphinganine and the release of Coenzyme A. vaia.com The mechanism involves the replacement of the alpha-hydrogen atom and the carboxyl group of serine with a proton from the medium and a palmitoyl (B13399708) group (or other acyl group). nih.gov

Stereoselective Reduction Mechanisms and Formation of Sphinganine (B43673) (Dihydrosphingosine)

Following its synthesis, 3-ketosphinganine is rapidly reduced by the enzyme 3-ketosphinganine reductase (KSR). numberanalytics.comrsc.org This NADPH-dependent reaction is highly stereoselective, yielding the D-erythro isomer of sphinganine (also known as dihydrosphingosine). researchgate.netbiorxiv.org This stereospecific reduction is crucial for the proper conformation and subsequent function of the resulting sphingolipids. The reduction is generally considered to be a rapid process. portlandpress.com

Desaturation Pathways Leading to D-erythro-Sphingosine

The final step in the formation of the sphingosine (B13886) backbone is the introduction of a trans double bond at the C4-C5 position of sphinganine. portlandpress.com This desaturation is carried out by the enzyme dihydroceramide (B1258172) desaturase (DEGS), which in mammals has two isoforms, DEGS1 and DEGS2. frontiersin.org This enzymatic step is critical, as the resulting double bond is important for the biological activity of the final ceramide molecule. frontiersin.org The enzyme utilizes dihydroceramide as its substrate, meaning that the acylation of sphinganine to dihydroceramide precedes this desaturation step. frontiersin.orglibretexts.org

Biological Origins and Contextual Presence of Odd-Chain Length Sphingoid Bases (e.g., this compound) in Eukaryotic Tissues

While even-chain sphingoid bases like the C18 sphinganine are the most abundant in mammals, odd-chain sphingoid bases, including C17 and the rarer C19 variants, are also present in various eukaryotic tissues, albeit at much lower concentrations. mdpi.com Their presence is a direct consequence of SPT's ability to utilize odd-chain fatty acyl-CoAs. pnas.orgpnas.org

For example, C17 sphingoid bases have been detected in various cell types and their levels can be influenced by cellular conditions. nih.govjci.org The presence of odd-chain fatty acids in the diet or their endogenous synthesis can contribute to the pool of precursors for odd-chain sphingoid base formation. pnas.org Marine organisms, in particular, have been found to contain a significant diversity of sphingolipids, including those with odd-numbered chains. oup.combiorxiv.org For instance, viral infection in the marine alga Emiliania huxleyi can induce a shift in SPT substrate specificity, leading to the production of C17 sphingoid bases. pnas.org While less is known specifically about this compound, its existence is theoretically plausible given the known mechanisms and has been noted in the context of available chemical standards.

Transcriptional and Post-Translational Regulation of De Novo Sphingolipid Synthetic Enzymes

The de novo synthesis of sphingolipids is a tightly regulated process to prevent the accumulation of cytotoxic intermediates like sphinganine and ceramide. portlandpress.comnih.gov This regulation occurs at multiple levels, including transcriptional control of the synthetic enzymes and post-translational modifications.

The activity of SPT, the rate-limiting enzyme, is subject to feedback inhibition by downstream products of the pathway, such as sphingosine-1-phosphate (S1P), which helps maintain a balanced sphingolipid profile. numberanalytics.com However, under certain conditions, such as cellular stress, the transcription of SPT subunits, particularly SPTLC2, can be induced. portlandpress.comnih.gov Various factors, including cytokines, UV light, and heat shock, have been shown to modulate SPT activity through both transcriptional and post-translational mechanisms. nih.gov

Furthermore, the activity of other enzymes in the pathway, such as dihydroceramide desaturase, can also be regulated. For example, its activity has been shown to be reduced in a cell density-dependent manner in neuroblastoma cells, suggesting a role for sphingolipid metabolism in contact inhibition of cell growth. nih.gov

N-acylation of D-erythro-Sphingosine to Form Ceramide

The conversion of D-erythro-sphingosine into ceramide occurs through an N-acylation reaction, where a fatty acid is attached to the amino group of the sphingosine backbone via an amide bond. metwarebio.com This process is catalyzed by a family of enzymes known as ceramide synthases (CerS). frontiersin.orgnih.gov The resulting ceramide molecule is a central hub in sphingolipid metabolism, serving as a precursor for more complex sphingolipids or acting as a signaling molecule in its own right, often mediating cellular responses like growth arrest, apoptosis, and senescence. nih.govproteopedia.org

The synthesis of ceramide from D-erythro-sphingosine can be a step in the de novo synthesis pathway, which begins in the endoplasmic reticulum, or part of the salvage pathway that recycles sphingolipids. metwarebio.com In the context of synthesis from sphingosine, the reaction involves the enzymatic activity of ceramide synthases which utilize fatty acyl-CoAs as the fatty acid donors. nih.govbiorxiv.orggoogle.com

In mammals, there are six distinct ceramide synthase isoforms (CerS1-6), each exhibiting a specific preference for fatty acyl-CoAs of different chain lengths. frontiersin.orgnih.gov This specificity is a crucial determinant of the acyl-chain composition of the resulting ceramide, which in turn influences its biological function. frontiersin.org The different CerS isoforms are transmembrane proteins located in the endoplasmic reticulum and possess a conserved TRAM-Lag1p-CLN8 (TLC) domain. biorxiv.org

The substrate specificity of these isoforms allows for the generation of a diverse pool of ceramide species, each with potentially unique roles in cellular processes. For instance, ceramides (B1148491) with C16 or C18 acyl-chains have been implicated in altering metabolism by inhibiting insulin (B600854) signaling. frontiersin.org The expression and activity of CerS isoforms can be tissue-specific, further highlighting their specialized functions. frontiersin.orgbiorxiv.org For example, CerS1 is the predominant isoform in muscle tissue, producing mainly C18 ceramides. frontiersin.org The regulation of CerS activity can occur through various mechanisms, including interaction with other proteins like acyl-CoA binding protein (ACBP), which has been shown to stimulate the activity of CerS2 and CerS3. nih.gov

Table 1: Ceramide Synthase Isoforms and their Fatty Acyl-CoA Preferences

Ceramide Synthase Isoform Preferred Fatty Acyl-CoA Chain Length
CerS1 C18
CerS2 C22–C24 (very long)
CerS3 C26–C34
CerS4 C18–C20
CerS5 C14–C16
CerS6 C14–C16

This table summarizes the preferences of the six mammalian ceramide synthase isoforms for fatty acyl-CoAs of varying carbon chain lengths. frontiersin.org

Phosphorylation of D-erythro-Sphingosine to Sphingosine-1-Phosphate (S1P)

Another critical metabolic fate of D-erythro-sphingosine is its phosphorylation to form sphingosine-1-phosphate (S1P), a potent signaling lipid. ahajournals.orgnih.gov This reaction is catalyzed by sphingosine kinases (SphKs), of which two isoforms, SphK1 and SphK2, have been identified in mammals. metwarebio.comnih.gov S1P is a pleiotropic molecule that regulates a vast array of cellular processes, including cell proliferation, survival, migration, and angiogenesis, often exerting effects contrary to those of ceramide and sphingosine. nih.govnih.gov

The generation of S1P from sphingosine is a key regulatory point in the "sphingolipid rheostat," a concept that describes the balance between the pro-apoptotic lipids ceramide and sphingosine, and the pro-survival lipid S1P. metwarebio.comnih.gov By converting sphingosine to S1P, sphingosine kinases effectively shift this balance towards cell growth and survival. metwarebio.com S1P can act intracellularly or be exported out of the cell to activate a family of five specific G protein-coupled receptors (S1P₁₋₅) on the cell surface in an autocrine or paracrine manner. nih.govebi.ac.uknih.gov

SphK1 and SphK2 are the two isoenzymes responsible for the phosphorylation of sphingosine. nih.gov Although they both catalyze the same reaction, they often have opposing functional roles. nih.gov SphK1 is generally considered pro-survival, while SphK2 has been associated with promoting apoptosis. nih.govdrugbank.com However, this functional distinction is not absolute, and they can substitute for each other under certain conditions. nih.gov

The regulation of SphK1 and SphK2 is complex and occurs at multiple levels, including transcriptional regulation, post-translational modifications, and subcellular localization. nih.govnih.gov Their activity can be stimulated by various factors such as growth factors, cytokines, and G-protein-coupled receptor agonists. nih.gov For instance, SphK1 activity is subject to transcriptional upregulation in response to hypoxia. nih.gov Interestingly, studies have shown that SphK1 and SphK2 can have opposing effects on ceramide biosynthesis, with SphK2 overexpression increasing the incorporation of palmitate into C16-ceramide, while SphK1 decreases it. drugbank.commdpi.com The subcellular location where S1P is produced appears to be a critical determinant of its function. drugbank.com

The phosphorylation of a C19 variant of D-erythro-sphingosine would theoretically be catalyzed by sphingosine kinases, SphK1 and SphK2, to produce this compound-1-phosphate. The general mechanism involves the transfer of a phosphate (B84403) group from ATP to the primary hydroxyl group of the sphingosine backbone. nih.gov

While the general principles of sphingosine phosphorylation are well-established, specific research detailing the formation and detection of this compound-1-phosphate in biological systems is not extensively covered in the available literature. The detection of sphingosine-1-phosphate species in biological samples is typically achieved through methods like liquid chromatography coupled with mass spectrometry (LC-MS/MS), which allows for the quantification of different sphingolipid species. drugbank.com Bioassays based on the biological activity of S1P, such as ligand-induced receptor internalization or the formation of adherens junctions in endothelial cells, can also be used to assess S1P activity in biological fluids. nih.gov

Catabolism of D-erythro-Sphingosine Metabolites

The levels of bioactive sphingolipids are maintained not only through synthesis but also through catabolic pathways that break down these molecules. A key catabolic process in the sphingolipid network is the hydrolysis of ceramide to regenerate sphingosine.

Ceramide can be broken down into its constituent parts, sphingosine and a free fatty acid, through hydrolysis of the amide bond. metwarebio.comahajournals.org This reaction is catalyzed by a class of enzymes called ceramidases. biorxiv.orgresearchgate.net This process is a crucial part of the sphingolipid salvage pathway, allowing for the recycling of sphingosine, which can then be re-acylated to form different ceramides or phosphorylated to S1P. metwarebio.com

There are five known human ceramidases, which are categorized based on their optimal pH for activity: acid ceramidase (aCDase), neutral ceramidase (nCDase), and three alkaline ceramidases (ACER1, ACER2, ACER3). biorxiv.orgresearchgate.net These enzymes differ in their subcellular localization and structure. researchgate.net For example, acid ceramidase is a soluble enzyme located in the lysosome, while neutral and alkaline ceramidases are membrane-associated. metwarebio.combiorxiv.org The activity of these enzymes is critical for regulating the cellular balance of ceramide, sphingosine, and S1P. researchgate.net

Table 2: Human Ceramidase Enzymes

Ceramidase Type Gene Optimal pH Localization
Acid Ceramidase (aCDase) ASAH1 Acidic (e.g., pH 4.5) Lysosome
Neutral Ceramidase (nCDase) ASAH2 Neutral (pH 6.5-8.5) Membrane-anchored
Alkaline Ceramidase 1 (ACER1) Alkaline Integral membrane protein
Alkaline Ceramidase 2 (ACER2) Alkaline Integral membrane protein
Alkaline Ceramidase 3 (ACER3) Alkaline Integral membrane protein

This table provides an overview of the different types of human ceramidases, their corresponding genes, optimal pH for activity, and subcellular localization. proteopedia.orgbiorxiv.orgresearchgate.net

S1P Dephosphorylation by Specific S1P Phosphatases

The reversible dephosphorylation of sphingosine-1-phosphate (S1P) to sphingosine is a critical regulatory step in sphingolipid metabolism, catalyzed by specific S1P phosphatases (SPPs). This process terminates S1P signaling and recycles sphingosine for the synthesis of complex sphingolipids. nih.govmdpi.comresearchgate.net

Two primary types of phosphatases are involved in S1P dephosphorylation: the S1P-specific phosphatases (SPP1 and SPP2) and the broader-specificity lipid phosphate phosphatases (LPPs). nih.gov SPP1 and SPP2 are primarily located in the endoplasmic reticulum (ER) and are highly selective for sphingoid base phosphates. nih.govnih.gov In contrast, LPPs (LPP1-3) are found at the plasma membrane and exhibit a wider substrate range. nih.govstrath.ac.uk

The dephosphorylation of S1P by SPPs in the ER is a key part of the sphingolipid salvage pathway. Sphingosine generated from the breakdown of complex sphingolipids in the lysosome can be phosphorylated to S1P in the cytosol. This S1P is then dephosphorylated by SPPs at the ER, making sphingosine available for re-acylation to form ceramide. researchgate.net Overexpression of SPPase in mammalian cells has been shown to increase ceramide levels and induce apoptosis, highlighting the role of these enzymes in regulating the balance between pro-survival S1P and pro-apoptotic ceramide. nih.gov

Table 1: Key S1P Phosphatases and their Characteristics

Enzyme Family Members Primary Location Substrate Specificity
S1P-specific phosphatases (SPPs) SPP1, SPP2 Endoplasmic Reticulum Highly selective for sphingoid base phosphates
Lipid phosphate phosphatases (LPPs) LPP1, LPP2, LPP3 Plasma Membrane Broad for lipid phosphates

Irreversible Cleavage of S1P by Sphingosine-1-phosphate Lyase (SPL)

Sphingosine-1-phosphate lyase (SPL), also known as S1P lyase, is the only enzyme that can irreversibly degrade sphingosine-1-phosphate (S1P). nih.govresearchgate.netresearchgate.net This pyridoxal 5'-phosphate-dependent enzyme is a key regulator of sphingolipid homeostasis, marking the final step in the sphingolipid degradation pathway. mdpi.comnih.gov SPL catalyzes the cleavage of S1P between carbon atoms 2 and 3, yielding two products: hexadecenal and phosphoethanolamine. mdpi.com This reaction serves as the sole exit point from the sphingolipid metabolic pathway, preventing the re-utilization of the sphingoid base. nih.gov

SPL is primarily localized to the cytosolic face of the endoplasmic reticulum (ER) membrane. nih.gov This localization is significant as it allows SPL to access and regulate the intracellular pool of S1P. By degrading S1P, SPL reduces the amount of this signaling molecule available to bind to its receptors or to be dephosphorylated back to sphingosine. nih.govmdpi.com The activity of SPL is subject to transcriptional regulation. For instance, it has been identified as an immediate early gene and a transcriptional target of platelet-derived growth factor (PDGF). nih.gov

The products of the SPL-catalyzed reaction, hexadecenal and phosphoethanolamine, can be further metabolized. Hexadecenal can be oxidized to hexadecenoic acid and then enter fatty acid metabolism, while phosphoethanolamine can be used for the synthesis of phosphatidylethanolamine, a major component of cell membranes. nih.gov Therefore, SPL not only controls S1P levels but also links sphingolipid metabolism to other lipid metabolic pathways.

Salvage Pathway of Sphingolipid Turnover and Recycling

The salvage pathway is a crucial component of sphingolipid metabolism, responsible for the recycling of sphingoid bases to regenerate ceramides and other complex sphingolipids. nih.govresearchgate.net This pathway is estimated to contribute significantly to sphingolipid biosynthesis, with estimates ranging from 50% to 90%. nih.gov It involves the breakdown of complex sphingolipids and the subsequent reutilization of their constituent parts. acs.orgmetwarebio.com

The process begins with the degradation of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, which primarily occurs in the acidic environment of the late endosomes and lysosomes. nih.gov Enzymes like acid sphingomyelinase and various exohydrolases break down these complex lipids into ceramide. nih.gov This ceramide is then further hydrolyzed by acid ceramidase to release sphingosine and a fatty acid. metwarebio.com

The liberated sphingosine can then be "salvaged" and re-utilized. researchgate.net A key step in this process is the re-acylation of sphingosine by ceramide synthases to form ceramide. nih.gov This newly synthesized ceramide can then re-enter the biosynthetic pathways to produce complex sphingolipids. Alternatively, sphingosine can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P). This S1P can then be dephosphorylated back to sphingosine at the endoplasmic reticulum, making it available for ceramide synthesis. researchgate.net The salvage pathway is not only a means of efficiently reusing cellular components but also a critical regulatory hub that can modulate the levels of bioactive sphingolipids like ceramide and S1P in response to various cellular signals. researchgate.net

Subcellular Compartmentalization and Trafficking of Sphingolipid Metabolic Enzymes and Intermediates

The metabolism of sphingolipids is a highly organized process, with its various enzymatic steps distributed across different subcellular compartments. researchgate.netresearchgate.net This spatial separation necessitates a complex system of transport and trafficking of sphingolipid intermediates between organelles. nih.govnih.gov

The initial steps of de novo sphingolipid synthesis occur on the cytosolic face of the endoplasmic reticulum (ER). researchgate.net From the ER, ceramide, the central molecule of sphingolipid metabolism, is transported to the Golgi apparatus. This transport can occur via vesicular trafficking or through non-vesicular transport mediated by the ceramide transfer protein (CERT). nih.gov In the Golgi, ceramide serves as a precursor for the synthesis of sphingomyelin and various glycosphingolipids. researchgate.net These complex sphingolipids are then transported, primarily through vesicular trafficking, to the plasma membrane where they become integral components. ub.edu

The degradation of sphingolipids predominantly takes place in the lysosomes. researchgate.net Complex sphingolipids are internalized from the plasma membrane via endocytosis and delivered to lysosomes. ub.edu Within the lysosomes, a series of hydrolytic enzymes break down these lipids into their basic components, including sphingosine. Due to its ability to be protonated, sphingosine can exit the lysosome and enter the cytosol. ub.edu

Table 2: Location of Key Sphingolipid Metabolic Processes

Metabolic Process Primary Subcellular Location Key Enzymes/Proteins
De novo synthesis of ceramide Endoplasmic Reticulum (ER) Serine palmitoyltransferase, Ceramide synthase
Synthesis of complex sphingolipids Golgi Apparatus Sphingomyelin synthase, Glucosylceramide synthase
Degradation of complex sphingolipids Lysosomes Acid sphingomyelinase, Acid ceramidase
S1P dephosphorylation ER, Plasma Membrane SPP1, SPP2, LPP1-3
Irreversible S1P cleavage ER Sphingosine-1-phosphate lyase (SPL)
Ceramide transport ER to Golgi CERT (non-vesicular), Vesicular transport

Cellular and Molecular Functions of D Erythro Sphingosine and Derived Sphingolipids

Roles in Intracellular Signal Transduction Pathways

D-erythro-sphingosine and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are central figures in complex intracellular signaling networks. oup.comcreative-proteomics.com They act as second messengers, translating extracellular stimuli into intracellular responses that govern a wide array of cellular activities. creative-proteomics.comnih.gov The balance between the levels of ceramide, sphingosine (B13886), and S1P—often termed the "sphingolipid rheostat"—is a critical determinant of cell fate, with ceramide and sphingosine often promoting apoptosis and S1P favoring cell survival and growth. nih.govnih.gov

S1P, formed from the phosphorylation of sphingosine by sphingosine kinases (SphKs), can act both intracellularly and extracellularly. nih.govsemanticscholar.org Extracellularly, S1P binds to a family of five G protein-coupled receptors (GPCRs), known as S1P1-5, to initiate a variety of signaling cascades. semanticscholar.orgabcam.com These pathways can involve the activation of downstream effectors such as extracellular signal-regulated kinase (ERK), phospholipase C (PLC), and Rho family GTPases, which in turn regulate processes like cell migration, proliferation, and cytoskeletal organization. abcam.compsu.edu

A key intracellular function of D-erythro-sphingosine and its metabolites is the mobilization of calcium from intracellular stores. nih.govnih.gov This process can occur independently of the inositol (B14025) trisphosphate (IP3) pathway, highlighting a distinct signaling mechanism for these lipids. abcam.comsigmaaldrich.commerckmillipore.com The stereospecificity of this calcium release, being effectively triggered by the D-erythro stereoisomers, correlates with the induction of DNA synthesis, suggesting a direct link between this signaling event and cell proliferation. nih.gov

Furthermore, sphingolipids are integral to the formation and function of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. researchgate.net These rafts serve as platforms for concentrating signaling molecules, thereby facilitating efficient signal transduction. researchgate.net

Key Intracellular Signaling Roles of D-erythro-Sphingosine and its Derivatives:

Signaling RoleKey Molecules InvolvedDownstream Effects
Second Messenger SignalingD-erythro-sphingosine, Sphingosine-1-Phosphate (S1P)Regulation of cell growth, survival, and stress responses. creative-proteomics.comnih.gov
GPCR Activation (Extracellular)S1P, S1P Receptors (S1P1-5)Activation of ERK, PLC, Rho GTPases; control of migration and proliferation. semanticscholar.orgabcam.compsu.edu
Calcium MobilizationD-erythro-sphingosine, S1PRelease of Ca2+ from intracellular stores, influencing DNA synthesis. nih.govnih.gov
Lipid Raft ModulationSphingolipidsOrganization of signaling platforms in the cell membrane. researchgate.net

Modulation of Protein Kinase Activities

D-erythro-sphingosine is a well-documented inhibitor of protein kinase C (PKC), a family of enzymes crucial for regulating numerous cellular functions. nih.govnih.gov This inhibitory action is a key mechanism through which sphingosine exerts its effects on processes like cell proliferation, differentiation, and apoptosis. nih.gov In human platelets, sphingosine has been shown to potently inhibit PKC activity, which in turn blocks platelet aggregation and secretion induced by agonists like γ-thrombin. nih.gov The inhibitory effect of sphingosine on PKC is further supported by its ability to inhibit the binding of phorbol (B1677699) esters, which are potent PKC activators, to their receptors on intact platelets. nih.gov

In contrast to its inhibitory effect on PKC, D-erythro-sphingosine and its derivatives can also have stimulatory roles on other kinases. While direct stimulatory regulation of Src kinase by D-erythro-sphingosine itself is less extensively documented in the provided context, the broader signaling pathways initiated by sphingolipids, particularly S1P, are known to involve the activation of various kinases. For instance, S1P receptor signaling can lead to the transactivation of other receptor tyrosine kinases, which in turn can activate Src family kinases as part of their downstream signaling cascades. Research has shown that S1P signaling can stimulate a burst of reactive oxygen species (ROS) production in skeletal muscle cells, a response linked to the ligand-independent trans-phosphorylation of the insulin (B600854) receptor, which can involve Src kinase activity. nih.gov

Regulation of Cellular Homeostasis and Phenotype

The balance between pro-apoptotic and anti-apoptotic sphingolipids is a critical regulator of cell fate. nih.govresearchgate.net High levels of D-erythro-sphingosine and its precursor, ceramide, are often associated with the induction of apoptosis. creative-proteomics.comnih.gov Sphingosine can promote programmed cell death by influencing the expression and activity of pro- and anti-apoptotic proteins, leading to the activation of caspases. creative-proteomics.com

Conversely, sphingosine-1-phosphate (S1P) is a potent survival factor that can protect cells from apoptosis induced by a variety of stimuli. nih.govsemanticscholar.org This pro-survival effect is often mediated through the activation of the PI3 kinase/Akt signaling pathway, which is a major regulator of cell survival. semanticscholar.org For example, S1P has been shown to protect endothelial cells from apoptosis. semanticscholar.org The "sphingolipid rheostat" hypothesis posits that the ratio of intracellular S1P to ceramide determines whether a cell will undergo apoptosis or survive and proliferate. nih.gov Inhibition of sphingosine kinase 1 (SphK1), the enzyme that produces S1P, can lead to decreased S1P levels and a concurrent increase in ceramide, thereby tilting the balance towards apoptosis. nih.gov

D-erythro-sphingosine and its metabolites play a dual role in the regulation of cell growth and proliferation. creative-proteomics.comnih.gov While high concentrations of sphingosine can inhibit cell proliferation and induce cell cycle arrest, its phosphorylated form, S1P, is generally considered a mitogenic agent. creative-proteomics.comnih.gov

D-erythro-sphingosine can inhibit cell growth by affecting cell cycle progression, in part through the inhibition of cyclin-dependent kinases. creative-proteomics.com However, the D-(+)-erythro stereoisomers of sphingosine have also been shown to stimulate DNA synthesis in certain cell types, such as Swiss 3T3 fibroblasts. nih.gov This mitogenic effect appears to be mediated by its metabolite, S1P, which can stimulate the growth of quiescent fibroblasts. nih.govmerckmillipore.com The signaling pathways initiated by S1P through its receptors are known to regulate cell proliferation in a variety of cell types. semanticscholar.org For instance, S1P can stimulate the proliferation of vascular smooth muscle cells, a process that may play a role in angiogenesis. psu.edu

Summary of D-erythro-Sphingosine's Role in Cellular Homeostasis:

Cellular ProcessEffect of D-erythro-SphingosineEffect of Sphingosine-1-Phosphate (S1P)
Apoptosis Pro-apoptotic at high levels creative-proteomics.comnih.govAnti-apoptotic, promotes cell survival nih.govsemanticscholar.org
Cell Growth Inhibitory at high levels, can induce cell cycle arrest creative-proteomics.comMitogenic, stimulates proliferation nih.govmerckmillipore.com

Contributions to Cell Differentiation and Senescence Processes

D-erythro-sphingosine and its derivatives, particularly ceramides (B1148491), are pivotal signaling molecules that influence the critical cellular processes of differentiation and senescence. nih.govnih.gov Their roles are complex and context-dependent, often acting as a switch in determining cell fate. nih.govimrpress.com

Cell Differentiation:

Sphingolipids are integral to the regulation of cellular differentiation, a process by which a cell changes from one cell type to another, more specialized type. imrpress.commdpi.comnih.gov D-erythro-sphingosine and its metabolites can modulate signaling pathways that govern the differentiation of various cell types, including keratinocytes and stem cells. spandidos-publications.comresearchgate.netahajournals.org

Keratinocyte Differentiation: In the epidermis, the balance of sphingolipids is crucial for the proper differentiation of keratinocytes, the primary cells of the epidermis. mdpi.comspandidos-publications.com Ceramides, derived from D-erythro-sphingosine, are not only structural components of the skin barrier but also act as intracellular messengers that regulate the terminal differentiation of these cells. nih.govspandidos-publications.com This process is essential for the formation of the stratum corneum, the outermost layer of the skin. spandidos-publications.comocl-journal.org

Stem Cell Differentiation: Sphingolipids, including glycosphingolipids and sphingosine-1-phosphate (S1P), a metabolite of sphingosine, play significant roles in modulating the pluripotency and differentiation of stem cells. researchgate.net For instance, a shift in the type of glycosphingolipids present on the cell surface is associated with the differentiation of embryonic stem cells into neural stem cells. researchgate.net S1P, on the other hand, can regulate stem cell proliferation and differentiation by activating specific S1P receptors. researchgate.net

Cellular Senescence:

Cellular senescence is a state of irreversible growth arrest that plays a dual role in aging and tumor suppression. nih.govjci.org D-erythro-sphingosine and its metabolites, especially ceramide, are potent inducers of cellular senescence. nih.govjci.orglabclinics.com

Induction of Senescence: An accumulation of ceramides has been shown to trigger senescence in various cell types. nih.govjci.org Ceramide can induce cell cycle arrest, a key feature of senescent cells. jci.orglabclinics.com For example, in mouse myoblasts, the addition of a ceramide analog (C2-ceramide) was found to promote senescence, as evidenced by increased expression of senescence markers like p53 and p21. nih.gov

The Sphingolipid Rheostat: The balance between pro-senescent ceramide and pro-survival S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate. nih.govjci.org An increase in the ceramide-to-S1P ratio is often associated with the induction of senescence and apoptosis, while a decrease promotes proliferation and survival. nih.gov During aging, there is often a shift in this balance towards higher ceramide levels, contributing to the age-associated increase in senescent cells. jci.orgocl-journal.org

Interactions with Membrane Microdomains (Lipid Rafts) and Biogenesis

D-erythro-sphingosine and its derivatives are fundamental components of membrane microdomains, commonly known as lipid rafts. nih.govfrontiersin.org These specialized regions of the plasma membrane are enriched in sphingolipids, cholesterol, and specific proteins, and they serve as platforms for cellular signaling and protein sorting. nih.govnih.govpnas.org

The formation of lipid rafts is driven by the favorable interactions between the long, saturated acyl chains of sphingolipids and cholesterol. frontiersin.orgpnas.org This tight packing creates a more ordered and less fluid environment compared to the surrounding membrane. nih.govnih.gov D-erythro-sphingosine itself, as well as its more complex derivatives like sphingomyelin (B164518) and glycosphingolipids, are key players in the biogenesis and stability of these microdomains. nih.govfrontiersin.orgscbt.com

Key Research Findings:

Sphingolipid Enrichment: Lipid rafts are characterized by their high concentration of sphingolipids and cholesterol. nih.govfrontiersin.orgnih.gov This enrichment is not passive but is a result of active sorting processes that begin in the endoplasmic reticulum and Golgi apparatus, where these lipids are synthesized. pnas.orgyoutube.com

Ceramide-Rich Platforms: In addition to the classic cholesterol-sphingomyelin rafts, another type of microdomain known as ceramide-rich platforms (CRPs) has been identified. nih.govnih.gov These domains are formed upon the generation of ceramide from sphingomyelin hydrolysis and are involved in specific signaling events, often related to stress responses and apoptosis. nih.govnih.gov

Protein Association: Specific proteins, often those involved in signal transduction, preferentially associate with lipid rafts. nih.govfrontiersin.org This association can be mediated by post-translational modifications like GPI anchors or by direct interactions with raft lipids. nih.gov The clustering of signaling molecules within rafts enhances the efficiency and specificity of signal transmission.

Role in Signaling: The localization of signaling proteins to lipid rafts is crucial for their function. For example, sphingosine kinase 1 (SphK1), the enzyme that produces S1P, has been shown to translocate to lipid rafts upon activation. nih.govnih.gov This relocalization is essential for its ability to generate S1P and promote cell growth. nih.govnih.gov

Contributions of D-erythro-Sphingosine-Derived Lipids to Biological Barrier Functions (e.g., Skin Epidermis)

Lipids derived from D-erythro-sphingosine, particularly ceramides, are indispensable for the formation and function of biological barriers, with the skin epidermis being the most extensively studied example. spandidos-publications.comocl-journal.orgscispace.com The stratum corneum, the outermost layer of the epidermis, acts as a crucial barrier, preventing water loss from the body and protecting against the entry of harmful substances and pathogens. nih.govscispace.comrupress.org

The unique composition and organization of lipids in the stratum corneum are central to its barrier function. These lipids, which are primarily composed of ceramides, cholesterol, and free fatty acids in an approximately equimolar ratio, form a highly organized, multi-lamellar structure in the intercellular spaces between corneocytes. spandidos-publications.comscispace.com

Detailed Research Findings:

Ceramide Diversity and Function: The stratum corneum contains a remarkable diversity of ceramide species, with at least 15 different subclasses identified. scispace.com This heterogeneity is crucial for the proper formation and function of the lipid barrier. scispace.com Specific ceramides, such as those containing ω-hydroxy fatty acids (acylceramides), are essential for linking the lipid lamellae to the corneocyte envelope, a protein-rich structure surrounding the corneocytes. ocl-journal.org

Impaired Barrier in Skin Diseases: A decrease in the total ceramide content or alterations in the ceramide profile is a hallmark of several skin diseases characterized by a defective barrier function, including atopic dermatitis and psoriasis. mdpi.comnih.govpharmacytimes.org This deficiency leads to increased transepidermal water loss (TEWL), resulting in dry skin, and an increased susceptibility to irritants and allergens. spandidos-publications.comnih.gov

Role of Ceramide Synthases: The synthesis of ceramides with specific acyl chain lengths is regulated by a family of enzymes called ceramide synthases (CerS). rupress.org Studies have shown that the expression and activity of these enzymes are critical for maintaining a healthy skin barrier. For instance, CerS3 is essential for the synthesis of the ultra-long-chain ceramides required for a functional epidermal barrier. rupress.org Dietary sphingolipids have been shown to improve skin barrier function by upregulating the expression of ceramide synthases in the epidermis. researchgate.net

Aging and Barrier Function: Skin aging is associated with a decline in the lipid content of the stratum corneum, including a reduction in ceramides. ocl-journal.orgocl-journal.org This age-related ceramide deficiency contributes to the impaired barrier function observed in aged skin, leading to increased dryness and susceptibility to skin disorders. ocl-journal.org

Immunomodulatory Roles and Mechanisms in Inflammatory Responses

D-erythro-sphingosine and its metabolites are potent immunomodulators that play a critical role in regulating inflammatory responses. nih.govmetabolon.com These lipids can either promote or suppress inflammation depending on the specific sphingolipid, the cell type involved, and the context of the inflammatory stimulus. nih.govmdpi.com

Key Mechanisms of Immunomodulation:

The Sphingolipid Rheostat in Inflammation: As in senescence, the balance between ceramide and S1P is a key determinant of the inflammatory outcome. nih.gov Ceramide is often considered pro-inflammatory, as its accumulation can activate signaling pathways that lead to the production of pro-inflammatory cytokines. nih.govmdpi.com Conversely, S1P can have both pro- and anti-inflammatory effects, depending on the specific S1P receptor subtype it activates. nih.govfrontiersin.org

Modulation of Immune Cell Function: Sphingolipids influence the function of various immune cells, including T cells, macrophages, and dendritic cells. nih.govfrontiersin.org For example, the sphingolipid composition of the T cell membrane is crucial for the formation of the immunological synapse, which is essential for T cell activation and differentiation. frontiersin.org S1P gradients are also critical for the trafficking of lymphocytes out of lymphoid organs, a key process in the adaptive immune response. abcam.com

Signaling through Receptors and as Second Messengers: S1P exerts many of its immunomodulatory effects by binding to a family of five G protein-coupled receptors (S1PR1-5). scbt.comabcam.com The activation of these receptors can trigger a variety of downstream signaling pathways that regulate immune cell trafficking, activation, and cytokine production. abcam.com In contrast, ceramide often acts as an intracellular second messenger, forming ceramide-rich platforms in the membrane that can recruit and activate signaling proteins involved in inflammatory pathways. nih.govnih.gov

Research Findings on Inflammatory Responses:

Role in Inflammatory Diseases: Dysregulation of sphingolipid metabolism has been implicated in the pathogenesis of numerous inflammatory diseases, including inflammatory bowel disease (IBD), atherosclerosis, and asthma. metabolon.comnih.govfrontiersin.org For instance, increased levels of ceramide have been correlated with chronic colitis and Crohn's disease. metabolon.com

Toll-Like Receptor Signaling: Sphingolipids can modulate inflammatory signaling downstream of Toll-like receptors (TLRs), which are key sensors of microbial products. mdpi.com For example, saturated fatty acids and lipopolysaccharide (LPS), a component of gram-negative bacteria, can activate TLR4 signaling, leading to increased ceramide production and inflammation. mdpi.com

Therapeutic Potential: The critical role of sphingolipids in inflammation has made them attractive targets for therapeutic intervention. nih.govnih.gov For instance, inhibitors of sphingosine kinases, the enzymes that produce S1P, have shown promise in animal models of inflammatory diseases by reducing the production of pro-inflammatory cytokines. nih.gov

Molecular Interactions and Receptor Mediated Signaling Pathways

D-erythro-Sphingosine as a Lipid Second Messenger and its Downstream Effectors

Initially, sphingosine-1-phosphate (S1P), the phosphorylated product of D-erythro-sphingosine, was identified as a putative second messenger responsible for mobilizing calcium from intracellular stores through a pathway independent of inositol (B14025) trisphosphate (IP₃). sigmaaldrich.com This intracellular role is a critical aspect of its function, complementing its actions as an extracellular ligand. nih.govnih.gov The balance between the intracellular levels of sphingosine (B13886), its pro-apoptotic precursor ceramide, and the pro-survival S1P is often termed the "sphingolipid rheostat," which is a crucial determinant of cell fate. nih.gov

The formation of S1P from sphingosine via the action of sphingosine kinases (SphK1 and SphK2) is a key step in the signaling pathways activated by potent mitogens like platelet-derived growth factor (PDGF) and fetal calf serum (FCS). nih.gov As an intracellular messenger, S1P has several downstream effects:

Calcium Mobilization: It triggers the release of Ca²⁺ from intracellular stores, a fundamental event in many signaling pathways. sigmaaldrich.comnih.gov

Enzyme Activation: S1P can activate phospholipase D (PLD), an enzyme involved in generating other lipid signaling molecules. sigmaaldrich.comlipidmaps.orgcaymanchem.com

Regulation of Apoptosis: It can inhibit the activation of caspases that are central to the execution of apoptosis mediated by Fas and ceramide. sigmaaldrich.com

Cell Growth: S1P stimulates the growth and proliferation of quiescent cells, such as Swiss 3T3 fibroblasts. sigmaaldrich.comnih.gov

D-erythro-sphingosine itself also functions as a signaling molecule by directly interacting with and modulating the activity of key intracellular enzymes, thereby acting as a second messenger in its own right.

Direct Molecular Interactions with Intracellular Proteins and Enzymes

D-erythro-sphingosine can directly bind to and modulate the function of various intracellular proteins and enzymes, independent of its conversion to S1P. One of the most well-characterized targets is Protein Kinase C (PKC), a critical enzyme in signal transduction. Sphingosine acts as a potent, reversible, and selective inhibitor of PKC. sigmaaldrich.comnih.gov This inhibition is competitive with respect to diacylglycerol and phorbol (B1677699) esters. sigmaaldrich.com

Beyond PKC, D-erythro-sphingosine has been shown to interact with other key enzymes involved in lipid signaling:

Phosphatidic Acid Phosphohydrolase: It inhibits this enzyme. lipidmaps.orgcaymanchem.com

Diacylglycerol (DAG) Kinase: It activates this enzyme. lipidmaps.orgcaymanchem.com

Insulin (B600854) Receptor Tyrosine Kinase: It acts as an inhibitor of this receptor's kinase activity. sigmaaldrich.com

These direct interactions allow D-erythro-sphingosine to finely tune multiple signaling pathways, influencing processes from cell proliferation to apoptosis. sigmaaldrich.com

The binding of a ligand, such as D-erythro-sphingosine, to a protein is a dynamic process that can reshape the protein's structure and modulate its function. nih.gov This interaction is not a simple "lock and key" mechanism but often involves conformational changes in both the protein and the ligand. Two primary models describe this phenomenon: the "induced-fit" model, where the ligand's binding induces a conformational change in the protein, and the "pre-existing equilibrium" model, which posits that proteins exist in an ensemble of conformations, and the ligand selectively binds to and stabilizes a specific, active conformation. gersteinlab.org

Upon binding, the flexibility of different regions within the protein can be altered. Studies have shown that when a protein's binding site becomes more rigid upon ligand interaction, distant parts of the protein may become more flexible, suggesting a compensatory mechanism that can influence binding affinity. nih.govelifesciences.org These conformational changes are fundamental to how sphingolipids regulate the activity of their target proteins, propagating signals from the binding site to other functional domains of the molecule. gersteinlab.orgnih.gov

To understand the full scope of sphingolipid signaling, researchers have employed advanced techniques to map the complete set of protein interactions, known as the interactome. Methodologies such as photo-crosslinking and chemoproteomics, using specially designed bifunctional sphingosine analogs (like pacSph), have enabled the identification of direct lipid-protein interactions within living cells. researchgate.netresearchgate.netresearchgate.net

These approaches have successfully identified hundreds of novel sphingolipid-binding proteins, providing a global view of the cellular interplay between these lipids and their protein partners. researchgate.net Such studies reveal that sphingolipids interact with a diverse range of proteins, including transporters, enzymes, and structural proteins, highlighting their extensive roles in cellular processes. researchgate.netresearchgate.net

TechniqueKey FindingsExample Interacting Proteins
Chemoproteomic Profiling with pacSphIdentified over 180 novel sphingolipid-binding proteins, revealing a global map of the sphingolipid-protein interplay. researchgate.netCaveolin-1, Phosphatidylinositol transfer protein beta, Nicastrin researchgate.net
Photo-crosslinking in Live CellsSystematically mapped protein interactomes of sphingosine, highlighting distinct roles in various cellular processes. researchgate.netlipidinteractome.orgLysosomal proteins (PLBD2, PPT1), Transmembrane proteins (p24, GPAA1) researchgate.net

Sphingosine-1-Phosphate (S1P) Receptor (S1PR) Activation and Signal Cascades

While D-erythro-sphingosine has intracellular targets, its phosphorylated form, S1P, is a potent extracellular signaling molecule. nih.gov S1P binds to and activates a family of five high-affinity G-protein-coupled receptors (GPCRs), designated S1PR1 through S1PR5. nih.govwikipedia.org These receptors are expressed in various tissues and cell types, mediating diverse biological functions including immune cell trafficking, angiogenesis, and cell proliferation. nih.govwikipedia.org

Upon binding of S1P, the S1P receptors undergo a conformational change, which in turn activates heterotrimeric G-proteins. biorxiv.org Different S1PR subtypes couple to different families of G-proteins (Gαi, Gαq, Gα12/13), leading to the activation of distinct downstream signaling cascades. nih.govresearchgate.net

S1P ReceptorPrimary G-Protein CouplingMajor Downstream Signaling Pathways Activated
S1PR1Gαi/o researchgate.netPI3K/Akt, Ras/ERK, Rac nih.govresearchgate.net
S1PR2Gα12/13, Gαi/o, Gαq researchgate.netRho, PLC/PKC nih.govresearchgate.net
S1PR3Gαq, Gαi/o, Gα12/13 researchgate.netPLC/PKC, Rho nih.govresearchgate.net
S1PR4Gαi/o, Gα12/13 researchgate.netN/A
S1PR5Gαi/o, Gα12/13 researchgate.netN/A

These signaling pathways regulate a wide array of cellular functions. For example, S1PR1 signaling is pivotal for the egress of lymphocytes from lymphoid organs, while S1PR2 often has opposing effects, inhibiting cell migration. nih.govfrontiersin.org

The critical roles of S1PRs in physiology and disease have made them attractive targets for therapeutic development and tools for research. A variety of synthetic sphingolipid mimetics have been created to act as agonists (activators) or antagonists (inhibitors) of these receptors. nih.gov

One of the most well-known S1PR modulators is Fingolimod (FTY720). nih.gov In the body, it is phosphorylated to become an agonist at four of the five S1P receptors. nih.gov However, its sustained activation of S1PR1 leads to the receptor's internalization and degradation, ultimately rendering cells like lymphocytes insensitive to the natural S1P gradient. This process, known as "functional antagonism," is key to its immunomodulatory effects. frontiersin.orgnih.gov

Other synthetic modulators have been developed with greater selectivity for specific S1PR subtypes, allowing researchers to dissect the specific functions of each receptor. These compounds serve as valuable tools in research models to explore the biological consequences of activating or inhibiting specific S1P signaling pathways. nih.gov

CompoundMechanism of ActionPrimary Receptor Target(s)Research Application
Fingolimod (FTY720)Agonist / Functional Antagonist frontiersin.orgnih.govS1PR1, S1PR3, S1PR4, S1PR5 nih.govStudying lymphocyte trafficking and immunomodulation. nih.govnih.gov
SiponimodSelective AgonistS1PR1, S1PR5Investigating neuroinflammatory processes.
JTE-013Selective Antagonist frontiersin.orgS1PR2 frontiersin.orgExamining processes inhibited by S1PR2, such as cell migration. frontiersin.org
VPC23019Competitive Antagonist nih.govS1PR1, S1PR3 nih.govProbing S1PR1/3-mediated signaling pathways. nih.gov
KRP-203Agonist / Functional Antagonist nih.govS1PR1, S1PR5 nih.govResearch in organ transplantation models. nih.gov

Advanced Research Methodologies in D Erythro Sphingosine Studies

The intricate roles of D-erythro-sphingosine and other sphingoid bases in cellular processes have necessitated the development of sophisticated research methodologies. These advanced techniques are crucial for the comprehensive profiling, synthesis, and functional analysis of these complex lipids.

Mechanistic Insights from in Vitro and in Vivo Research Models

Cell Culture Models for Investigating D-erythro-Sphingosine Pathways and Functions

Cell culture systems provide a controlled environment to dissect the molecular mechanisms governing sphingolipid metabolism and function at the cellular level.

The journey of sphingoid bases like D-erythro-sphingosine within a cell is a dynamic process involving uptake, transport between organelles, and metabolic conversion. Understanding this trafficking is key to deciphering their biological roles.

Initial Localization and Transport: Studies using lipid analogs have shown that upon entering the cell, sphingosine (B13886) can initially localize to lysosomes before moving to the endoplasmic reticulum (ER) and subsequently the Golgi apparatus. acs.orgbiorxiv.org The ER is a central hub for sphingolipid metabolism, where the initial steps of ceramide synthesis occur. semanticscholar.org From the ER, ceramide is transported to the Golgi for the synthesis of more complex sphingolipids like sphingomyelin (B164518). mdpi.com

Subcellular Pools and Metabolism: D-erythro-sphingosine and its phosphorylated form, sphingosine-1-phosphate (S1P), are not uniformly distributed within the cell. nih.gov A significant portion of the intracellular pool of D-erythro-sphingosine and S1P can be found in plasma membrane lipid raft microdomains. nih.gov The phosphorylation of sphingosine to S1P, a key signaling event, can occur in various cellular compartments, including the plasma membrane, cytosol, mitochondria, and nucleus, depending on the localization of sphingosine kinases (SphK1 and SphK2). mdpi.com

Metabolic Fate: The intracellular fate of D-erythro-sphingosine is tightly regulated. It can be acylated to form ceramide, a precursor for complex sphingolipids, or phosphorylated by sphingosine kinases to produce S1P. nih.gov S1P itself has two main metabolic fates: it can be dephosphorylated back to sphingosine or be irreversibly cleaved by S1P lyase. nih.govmdpi.com This intricate network of synthesis, transport, and degradation determines the cellular levels of these bioactive lipids and, consequently, their downstream effects.

Table 1: Subcellular Localization and Fate of D-erythro-Sphingosine

Cellular ProcessKey Organelles/Compartments InvolvedPrimary Metabolic ConversionReferences
Uptake and Initial Transport Lysosomes, Endoplasmic Reticulum (ER), Golgi Apparatus- acs.orgbiorxiv.org
Ceramide Synthesis Endoplasmic Reticulum (ER)Acylation to Ceramide semanticscholar.org
Complex Sphingolipid Synthesis Golgi ApparatusConversion of Ceramide to Sphingomyelin, etc. mdpi.com
S1P Synthesis Plasma Membrane, Cytosol, Mitochondria, NucleusPhosphorylation to Sphingosine-1-Phosphate (S1P) mdpi.com
S1P Degradation -Dephosphorylation to Sphingosine or Irreversible Cleavage nih.govmdpi.com

Modulating the expression of key enzymes in the sphingolipid pathway through techniques like small interfering RNA (siRNA) for gene silencing or through the introduction of gene copies for overexpression provides powerful tools to study the function of specific sphingolipids.

Investigating S1P Metabolism: In insulin-secreting cell lines, overexpression of S1P lyase (SPL), the enzyme that degrades S1P, was shown to limit the biogenesis of lipid droplets and increase sensitivity to free fatty acid-induced stress. nih.gov Conversely, overexpressing S1P phosphatase 1 (SGPP1), which recycles S1P back to sphingosine, protected cells from this stress by enhancing lipid storage capacity. nih.gov These studies highlight the critical role of intracellular S1P turnover in cellular stress responses.

Dissecting Enzyme Function: Overexpression of sphingosine kinase 1 (SphK1) in fibroblasts can lead to cellular transformation, enabling them to form tumors in mice, demonstrating the oncogenic potential of elevated S1P levels. mdpi.com Conversely, silencing SphK2 has been shown to have a more potent anti-proliferative effect than silencing SphK1 in some cancer cell lines. mdpi.com

Animal Models for Systemic and Tissue-Specific Studies of Sphingoid Base Biology

While cell culture models are invaluable, animal models are essential for understanding the systemic and tissue-specific roles of sphingolipids in a complex, multicellular organism.

The fruit fly, Drosophila melanogaster, has proven to be a powerful genetic model for studying fundamental biological processes, including sphingolipid metabolism. nih.gov

Unique Sphingoid Base Composition: Unlike mammals, where the predominant sphingoid base is C18 sphingosine, the major sphingoid bases in Drosophila are shorter, primarily C14 and C16 chains. nih.govlibretexts.org This difference highlights the evolutionary diversity of sphingolipid structures.

Mutant Analysis: Studies on Drosophila mutants with defects in sphingolipid metabolizing enzymes have provided crucial insights. For example, mutants lacking a functional S1P lyase exhibit reduced viability, fertility issues, and abnormalities in muscle structure, suggesting a role for proper sphingolipid catabolism in maintaining tissue integrity. nih.gov These mutants also show an accumulation of specific sphingolipids, including Δ4,6-sphingadienes, which may contribute to the observed muscle degeneration. nih.gov

Apoptosis and Development: Disruption of sphingolipid metabolism in Drosophila can lead to reproductive defects associated with increased apoptosis (programmed cell death). nih.gov Mutants with accumulated sphingolipids show degenerative ovaries and testes, a phenotype that can be rescued by genetically disrupting pro-apoptotic genes. nih.gov This provides in vivo evidence for the role of sphingolipids in regulating apoptosis during development.

Table 2: Key Findings from Drosophila Models of Sphingolipid Metabolism

Mutant/Genetic ManipulationPhenotypeImplicationReferences
S1P lyase mutants Reduced viability, infertility, muscle abnormalities, accumulation of Δ4,6-sphingadienesEssential role of sphingolipid catabolism in development and tissue maintenance. nih.govnih.gov
Sphingolipid metabolism disruption Reproductive defects, increased gonadal apoptosisSphingolipids are critical regulators of apoptosis in vivo. nih.gov
Ceramidase overexpression Affects endocytosis and membrane turnoverSuggests a role for sphingolipid metabolites in membrane dynamics. nih.gov

Rodent models, such as mice and rats, are indispensable for studying the role of sphingolipids in mammalian physiology and disease, due to their genetic and physiological similarities to humans.

Metabolic Diseases: In mouse models of insulin (B600854) resistance, alterations in hepatic sphingolipid metabolism are observed, with increased levels of certain ceramides (B1148491) and S1P, and changes in the expression of enzymes like ceramide synthase and sphingosine kinase. maastrichtuniversity.nl These models allow for the investigation of how dietary factors and genetic predisposition contribute to metabolic dysregulation through sphingolipid pathways.

Cardiovascular Disease: Studies in ApoE-deficient mice, a model for atherosclerosis, have shown that inhibiting de novo ceramide synthesis can reduce the development of atherosclerotic lesions. nih.gov Furthermore, overexpression of sphingomyelin synthase in mice can promote atherosclerosis. nih.gov These findings underscore the contribution of sphingolipid metabolism to cardiovascular pathology.

Neurological Function and Disease: In a rat model of spinal cord stenosis, changes in sphingolipid levels and the expression of related enzymes in the spinal cord and cerebrospinal fluid were linked to neuropathic pain. nih.gov Specifically, an increase in ceramide levels was followed by a rise in S1P, suggesting a dynamic role for the sphingolipid rheostat in pain signaling.

Cancer Biology: Mouse models have been instrumental in defining the role of sphingolipid enzymes in cancer. Loss of SphK1 in mice has been shown to inhibit the growth of certain cancers, while overexpression can drive tumor formation. mdpi.com These models are also used to test the efficacy of therapeutic agents that target sphingolipid pathways. frontiersin.org

Future Directions in D Erythro Sphingosine Research

Comprehensive Mapping and Functional Characterization of Novel Sphingoid Base-Protein Interactomes

A crucial aspect of understanding the function of D-erythro-sphingosine and its various chain-length analogs is the identification and characterization of their protein interaction partners. researchgate.net The concept of a lipid-protein "interactome" is gaining traction, suggesting that specific lipids create microdomains that recruit or exclude particular proteins, thereby regulating their function. mdpi.com

Recent advancements in chemical biology have provided tools to explore these interactions. researchgate.netbiorxiv.org For instance, trifunctional sphingoid base probes have been developed that allow for the photo-cross-linking of the lipid to nearby proteins in live cells. researchgate.netbiorxiv.org Subsequent isolation and identification of these proteins via mass spectrometry can reveal the specific interactome of a given sphingoid base. researchgate.netbiologists.com

Studies using such probes have already begun to highlight the distinct protein interactions of structurally similar sphingoid bases like sphingosine (B13886) and sphinganine (B43673), which differ only by a single double bond. biorxiv.orgacs.org This underscores the high specificity of these interactions and suggests that even subtle structural variations, such as the chain length of D-erythro-sphingosine, could lead to significantly different protein interactomes.

Future research in this area will focus on systematically mapping the protein interactomes of various sphingoid bases, including the less abundant C19 variant. researchgate.netbiorxiv.org This will involve the use of advanced chemical probes and proteomic techniques to identify novel binding partners. biologists.com Functional characterization of these newly identified interactions will be essential to understand how D-erythro-sphingosine-C19 exerts its specific biological effects. This knowledge could reveal novel signaling pathways and cellular processes regulated by this particular sphingolipid. nih.gov

Development of Advanced Chemical Tools for Precise Modulation of Sphingolipid Metabolism and Signaling Pathways

To fully dissect the roles of specific sphingolipids like this compound, researchers need tools that allow for the precise manipulation of their levels and activities within cells. nih.govnih.gov The development of advanced chemical tools, including inhibitors and probes, is a key future direction in sphingolipid research. nih.govub.edu

Inhibitors of Sphingolipid Metabolism: Small molecule inhibitors targeting the key enzymes of sphingolipid metabolism are invaluable for studying the consequences of altering the levels of specific sphingolipids. nih.govnih.gov For example, inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid synthesis, can be used to globally deplete sphingolipids. nih.gov More specific inhibitors targeting downstream enzymes, such as ceramide synthases or dihydroceramide (B1258172) desaturase, allow for the accumulation or depletion of particular sphingolipid species. nih.govtdx.cat Future efforts will likely focus on developing inhibitors with greater specificity for enzymes involved in the synthesis or modification of sphingoid bases with particular chain lengths.

Fluorescent and Clickable Probes: Fluorescently tagged sphingolipid analogs have been instrumental in visualizing the subcellular localization and trafficking of these lipids. caymanchem.com However, the bulky nature of some fluorescent tags can potentially alter the lipid's behavior. bohrium.com To overcome this, "clickable" lipid analogs have been developed. biologists.com These probes contain a small, bio-orthogonal tag (like an alkyne or azide) that can be chemically reacted with a reporter molecule (e.g., a fluorophore or biotin) after the lipid has been incorporated into the cellular environment. biologists.com This approach allows for more accurate tracking and pull-down experiments to identify interacting proteins. biologists.com

Future developments will likely involve the creation of more sophisticated probes, such as photoswitchable or caged sphingolipid analogs. biologists.com Photoswitchable probes can have their properties altered by light, allowing for precise spatiotemporal control over their activity. biologists.com Caged probes are inactive until "uncaged" by a specific stimulus, such as UV light, enabling researchers to study the acute effects of a sudden increase in a particular sphingolipid. biologists.com The synthesis of such advanced tools for this compound will be a critical step in elucidating its specific functions.

Table 2: Examples of Chemical Tools in Sphingolipid Research

Tool TypeExampleApplicationReference
Enzyme Inhibitors MyriocinInhibitor of serine palmitoyltransferase (SPT) nih.gov
Fumonisin B1Inhibitor of ceramide synthases nih.gov
Fluorescent Probes NBD-sphingosineVisualization of sphingosine localization and transport caymanchem.com
Clickable Probes Alkyne- or azide-tagged sphingosineMetabolic labeling and identification of protein interactors biologists.com
Advanced Probes Photoswitchable ceramides (B1148491) (caCers)Light-induced control of ceramide properties and behavior biologists.com
Caged sphingosine (lyso-pacSph)Spatiotemporal control of sphingosine release within specific organelles biologists.com

Integrative Research Approaches Combining High-Throughput Lipidomics, Proteomics, and Advanced Imaging Modalities

To gain a holistic understanding of the role of this compound, future research will increasingly rely on integrative approaches that combine multiple "omics" technologies with advanced imaging techniques. acs.orgnih.gov This systems-level perspective is necessary to unravel the complex interplay between sphingolipids, proteins, and cellular function.

High-Throughput Lipidomics: Advances in mass spectrometry have enabled the development of high-throughput lipidomics platforms that can quantify hundreds of individual sphingolipid species in a single sample. nih.govelifesciences.orgresearchgate.netmpi-cbg.de These methods allow for detailed profiling of the sphingolipidome under different conditions, revealing subtle changes in the levels of specific species like this compound. elifesciences.orgresearchgate.net Shotgun lipidomics, in particular, offers the advantage of high-throughput analysis, making it suitable for large-scale studies. nih.govmpi-cbg.de

Integrative Omics: By combining lipidomics data with proteomics, researchers can identify correlations between changes in sphingolipid levels and alterations in the proteome. acs.orgnih.govfrontiersin.orgresearchgate.net This integrated analysis can reveal novel protein-lipid interaction networks and highlight key metabolic pathways affected by changes in sphingolipid composition. acs.orgnih.gov For example, an integrated proteomics and lipidomics study of epilepsy revealed significant alterations in sphingolipid signaling pathways. acs.org

Advanced Imaging: Advanced imaging modalities, such as super-resolution microscopy and imaging mass spectrometry, provide spatial context to the omics data. biologists.com Super-resolution microscopy can visualize the localization of fluorescently-labeled sphingolipid probes with unprecedented detail, while imaging mass spectrometry can map the distribution of different lipid species directly in tissue sections. biologists.comnih.gov Combining these techniques with live-cell imaging allows for the dynamic tracking of sphingolipids and their interactions in real-time.

The integration of these powerful technologies will be crucial for building comprehensive models of sphingolipid function. By applying these approaches to the study of this compound, researchers can move beyond simple correlations to a mechanistic understanding of its specific roles in cellular physiology and disease.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing D-erythro-Sphingosine-C19?

  • Methodological Answer : Synthesis should follow peer-reviewed protocols, including detailed steps for purification (e.g., column chromatography) and characterization via NMR (¹H/¹³C), mass spectrometry, and HPLC for purity assessment. For known intermediates, cite established literature; for novel steps, provide full spectral data and reproducibility metrics. Experimental sections must specify reagent purity, solvent systems, and reaction conditions (e.g., temperature, catalysts) to enable replication .

Q. How should researchers design initial experiments to assess the bioactivity of this compound?

  • Methodological Answer : Begin with in vitro assays (e.g., cell viability assays using IC₅₀ curves) to establish dose-response relationships. Use well-characterized cell lines (e.g., cancer models) and include controls for solvent effects. Validate findings with orthogonal methods (e.g., flow cytometry for apoptosis). Document cell culture conditions (e.g., serum concentration, passage number) to minimize variability .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Quantify purity using a C18 column and UV detection; compare retention times to standards.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS and fragmentation patterns for structural validation.
  • NMR : Assign stereochemistry using 2D NMR (COSY, NOESY) to distinguish erythro vs. threo configurations.
  • Table 1 : Comparison of Analytical Techniques .
TechniqueParameters MeasuredAdvantagesLimitations
HPLCPurity, Retention TimeHigh sensitivity, scalableRequires reference standards
Mass SpectrometryMolecular weight, fragmentsPrecise identificationCostly instrumentation

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Perform a systematic review of experimental variables:

  • Compare cell models (e.g., primary vs. immortalized lines), exposure times, and metabolite stability.
  • Use meta-analysis to assess dose-response heterogeneity and identify confounding factors (e.g., serum lipids interfering with sphingolipid uptake). Apply the PICO framework to structure comparisons: Population (cell type), Intervention (concentration), Comparison (vehicle control), Outcome (apoptosis rate) .

Q. What strategies optimize the integration of in vitro and in vivo data to elucidate mechanistic pathways?

  • Methodological Answer :

  • Design translational experiments using pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate in vitro IC₅₀ values with in vivo efficacy.
  • Use isotopic labeling (e.g., ¹³C-sphingosine) to track metabolic flux in animal models. Cross-validate findings with knockout models (e.g., ceramide synthase mutants) to confirm target engagement .

Q. How should researchers address variability in experimental outcomes due to batch-to-batch differences in compound synthesis?

  • Methodological Answer :

  • Implement quality control (QC) protocols: Require ≥95% purity (via HPLC) and batch-specific NMR/MS data.
  • Use statistical tools (e.g., ANOVA with post-hoc tests) to compare bioactivity across batches. If variability persists, conduct stability studies (e.g., under light, temperature) to identify degradation products .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

  • Methodological Answer :

  • Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀. Report confidence intervals and use non-linear regression tools (e.g., GraphPad Prism).
  • For high-throughput screens, apply false discovery rate (FDR) corrections. Include raw data in supplementary materials to enable reanalysis .

Q. How can researchers ensure reproducibility when studying this compound in complex biological systems?

  • Methodological Answer :

  • Adhere to ARRIVE guidelines for in vivo studies: Detail animal strain, age, and husbandry.
  • For cell-based assays, use authentication (e.g., STR profiling) and mycoplasma testing. Publish full protocols on platforms like protocols.io .

Tables for Reference

Table 2 : Key Bioactivity Studies and Confounding Factors

Study ModelConcentration RangeObserved EffectProposed MechanismConfounding Variables
HeLa Cells1–10 µMCaspase-3 activationCeramide pathway inductionSerum lipid interference
Mouse Xenograft5 mg/kgTumor volume reductionAnti-angiogenic signalingMetabolic clearance variability

Table 3 : Common Pitfalls in Research Design and Mitigation Strategies

PitfallMitigation Strategy
Inadequate sample sizePower analysis during experimental planning
Uncontrolled batch effectsRandomization and blinding in assays
Overinterpretation of in vitro dataCross-validation with orthogonal in vivo models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.